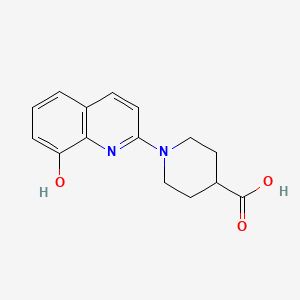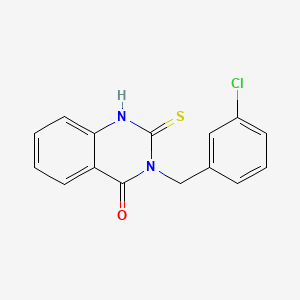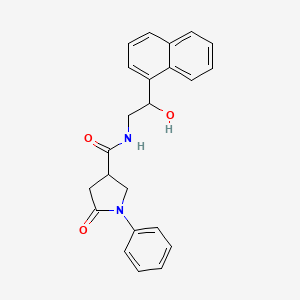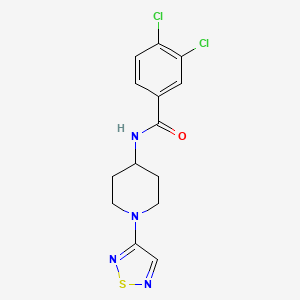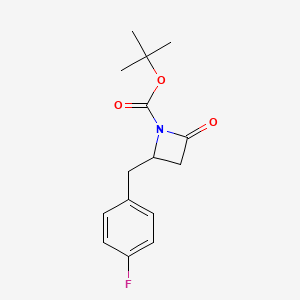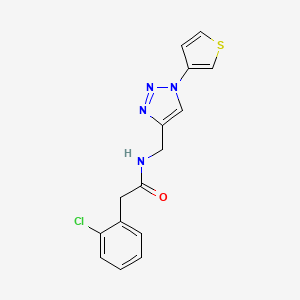
2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CTAM and has been studied extensively for its unique properties and potential uses.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Biological Activities : Novel triazole compounds containing the thioamide group have been synthesized, showing potential antifungal and plant growth regulating activities. The structural determination through single-crystal X-ray diffraction analysis provides insights into their molecular interactions, which could be foundational for further drug design and development processes (Li Fa-qian et al., 2005).
Cholinesterase Inhibition : New synthetic derivatives have been explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. This research indicates potential applications in treating conditions like Alzheimer's disease by modulating cholinesterase activity (N. Riaz et al., 2020).
Antitumor and Anticancer Potential
Antitumor Activity Evaluation : The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and their screening against various human tumor cell lines have revealed considerable anticancer activity against some cancer cell lines, highlighting the potential of such compounds in cancer therapy (L. Yurttaş et al., 2015).
Antimicrobial Activity
Novel Thiazolidinone and Acetidinone Derivatives : Research into the synthesis of compounds with potential antimicrobial activity against various micro-organisms has been conducted, underlining the significance of such chemical compounds in developing new antimicrobial agents (B. Mistry et al., 2009).
Molecular Conformation and Supramolecular Assembly
Halogenated C,N-diarylacetamides : Investigations into the molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides offer deep insights into how modifications at the molecular level can influence the overall structural and interaction properties of such compounds, which is critical for the design of materials with specific functions (P. Nayak et al., 2014).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c16-14-4-2-1-3-11(14)7-15(21)17-8-12-9-20(19-18-12)13-5-6-22-10-13/h1-6,9-10H,7-8H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFNQOFHJKXZIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

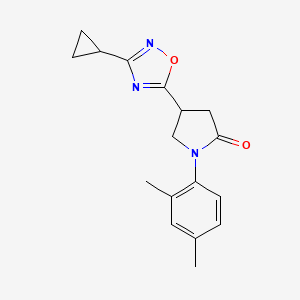
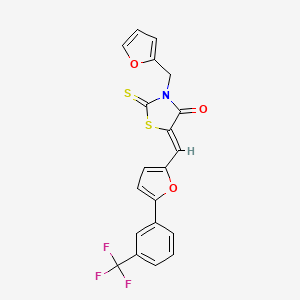
![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408694.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide](/img/structure/B2408695.png)
![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)
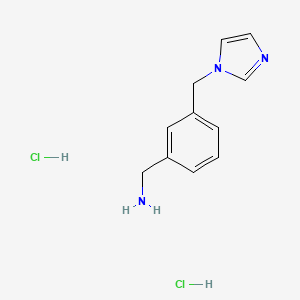
![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)
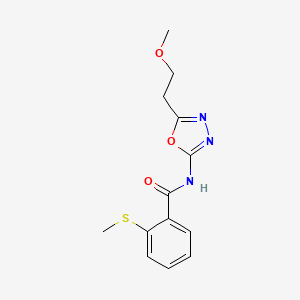
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2408702.png)
